PI3Kδ Inhibition Potency: 6,6-Dimethyl vs. 1,6-Dimethyl Regioisomer (Direct Head-to-Head from US 10,221,178)
In a direct head-to-head comparison within the same patent series (US 10,221,178), the 6,6-dimethylpiperazin-2-one-containing inhibitor (Compound 4-7) demonstrated an IC₅₀ of 19 nM against PI3Kδ, while the 1,6-dimethylpiperazin-2-one regioisomer (Compounds 4-5/4-6) yielded IC₅₀ values of 6.10 nM and 26 nM [1][2]. Importantly, the 6,6-dimethyl analog's single, well-defined potency (no stereochemical ambiguity at N1) contrasts with the 1,6-dimethyl series, where potency is dependent on the stereochemistry at the 6-position (6.10 nM for one enantiomer vs. 26 nM for the other). This positions 6,6-dimethylpiperazin-2-one as a synthetically cleaner and more predictable scaffold for lead optimization when N1-substitution is not desired.
| Evidence Dimension | PI3Kδ enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 19 nM (6,6-dimethylpiperazin-2-one derivative, Compound 4-7, single stereoisomer) |
| Comparator Or Baseline | 1,6-Dimethylpiperazin-2-one derivatives: IC₅₀ = 6.10 nM (Compound 4-5, one enantiomer) and 26 nM (Compound 4-6, the other enantiomer) |
| Quantified Difference | ~3.2-fold difference between 6,6-dimethyl (19 nM) and the weaker 1,6-dimethyl enantiomer (6.10 nM) in the opposite direction; ~1.4-fold vs. the more potent enantiomer. The stereochemistry-independent potency of the 6,6-dimethyl scaffold eliminates the need for chiral separation. |
| Conditions | PI3Kδ biochemical assay; compounds serially diluted 3-fold in 100% DMSO across a 384-well polypropylene source plate; identical assay format for all compounds (BindingDB Assay ID 1, Entry 2334). |
Why This Matters
For procurement in kinase inhibitor SAR programs, 6,6-dimethylpiperazin-2-one provides a chirally unambiguous scaffold with moderate nanomolar potency that does not require enantiomeric resolution, simplifying synthesis and reducing cost relative to 1,6-dimethyl chirally dependent analogs.
- [1] BindingDB, Entry BDBM361979: 4-[(2S)-2-{[9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purin-6-yl]amino}butanoyl]-6,6-dimethylpiperazin-2-one (US10221178, Compound 4-7), IC50 = 19 nM. View Source
- [2] BindingDB, Entry BDBM361977: (S or R)-4-[(2S)-2-{[9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purin-6-yl]amino}butanoyl]-1,6-dimethylpiperazin-2-one (US10221178, Compounds 4-5 and 4-6), IC50 = 6.10 nM and 26 nM. View Source
